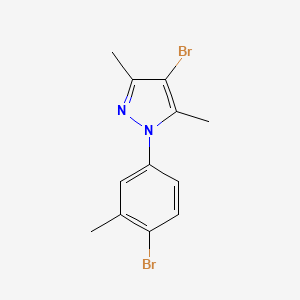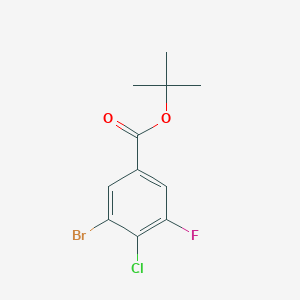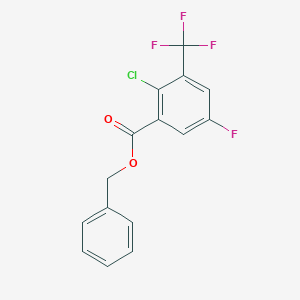
4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In the case of “4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole”, it is a pyrazole derivative with bromine and methyl groups attached to the ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, with bromine and methyl groups attached at specific positions. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As a brominated pyrazole, “this compound” could potentially undergo various chemical reactions. The bromine atoms could be replaced in nucleophilic substitution reactions, while the methyl groups could be involved in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These could include properties such as melting point, boiling point, solubility, and stability .作用機序
Target of Action
Brominated phenols like 4-bromo-3-methylphenol and bromopyrazoles have been used in various chemical syntheses, suggesting that they might interact with a wide range of molecular targets.
Mode of Action
This can lead to changes in the function of the target molecule .
Biochemical Pathways
Brominated compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of bromine atoms might influence the compound’s bioavailability, as halogens can affect a drug’s absorption and distribution .
Result of Action
Brominated compounds can cause a variety of effects depending on their specific targets and the nature of their interactions .
実験室実験の利点と制限
The main advantage of using 4-BPMP in lab experiments is its unique combination of properties. It is a brominated pyrazole derivative with a wide range of applications in the scientific research field. Its unique structure and properties make it an ideal tool for scientists in the fields of organic chemistry, pharmacology, and biochemistry. However, there are some limitations to using 4-BPMP in lab experiments. For example, it is a relatively expensive compound and its synthesis requires specialized equipment and techniques.
将来の方向性
The potential future applications of 4-BPMP are wide-ranging. For example, it could be used to develop new drugs or drug targets, to study the effects of drugs on cell signaling pathways, gene expression, and other biochemical processes, or to develop new catalysts for organic synthesis. Additionally, 4-BPMP could be used to study the molecular structure and function of proteins and other biological macromolecules. Finally, 4-BPMP could be used to develop new materials with unique properties that could be used in a variety of applications.
合成法
4-BPMP is synthesized via a one-step reaction of 4-bromo-3-methylphenyl bromide and dimethylpyrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium or copper. The product is obtained in high yields and can be purified by column chromatography.
科学的研究の応用
4-BPMP is widely used as a research tool in organic and physical chemistry, pharmacology, and biochemistry. In organic chemistry, 4-BPMP is used as a ligand to study the physical properties of transition metal complexes. In pharmacology, it is used to study the molecular structure and function of drug targets. In biochemistry, it is used to study the biochemical and physiological effects of drugs.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. As a brominated compound, “4-Bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole” could potentially be hazardous if ingested, inhaled, or in contact with skin. Proper safety precautions should be taken when handling it .
特性
IUPAC Name |
4-bromo-1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2/c1-7-6-10(4-5-11(7)13)16-9(3)12(14)8(2)15-16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAIHCHCUZMLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)Br)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)




![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6293939.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)




